molecular formula C19H28N2O2 B4927004 N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide

Cat. No. B4927004
M. Wt: 316.4 g/mol
InChI Key: ZBTQNFDZBZMMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB2 receptor agonists. CB2 receptors are a type of cannabinoid receptor found mainly in the immune system and peripheral tissues. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide acts as a selective agonist for CB2 receptors, which are mainly found in immune cells and peripheral tissues. CB2 receptors play a crucial role in regulating the immune response and inflammation. Activation of CB2 receptors by N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide leads to a decrease in the release of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models of arthritis, it has been shown to reduce joint swelling and inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In models of neuropathic pain, it has been shown to reduce pain behavior by activating CB2 receptors on immune cells and inhibiting the release of pro-inflammatory mediators such as prostaglandins and nitric oxide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide in lab experiments is its selectivity for CB2 receptors, which allows for a more specific targeting of immune cells and peripheral tissues. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide is its relatively low potency compared to other CB2 agonists, which may require higher doses for effective results.

Future Directions

There are several future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its potential in treating inflammatory bowel disease, as CB2 receptors have been shown to play a role in regulating gut inflammation. Finally, more research is needed to determine the long-term safety and efficacy of N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide in humans, as most of the studies to date have been conducted in animal models.

Synthesis Methods

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide is synthesized through a multi-step process that involves the condensation of 3-isopropenylphenylacetonitrile with 2,6-dimethylmorpholine in the presence of a base, followed by the addition of isobutyryl chloride to form the final product. The purity and yield of the compound can be improved through further purification methods such as recrystallization or chromatography.

Scientific Research Applications

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in reducing inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

properties

IUPAC Name

2,6-dimethyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13(2)16-8-7-9-17(10-16)19(5,6)20-18(22)21-11-14(3)23-15(4)12-21/h7-10,14-15H,1,11-12H2,2-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTQNFDZBZMMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide

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